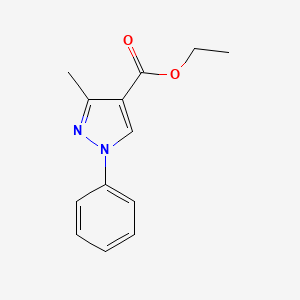

ethyl 3-methyl-1-phenyl-1H-pyrazole-4-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 3-methyl-1-phenylpyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2/c1-3-17-13(16)12-9-15(14-10(12)2)11-7-5-4-6-8-11/h4-9H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUSYDQBISBQGTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN(N=C1C)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40549589 | |

| Record name | Ethyl 3-methyl-1-phenyl-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40549589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113502-46-8 | |

| Record name | Ethyl 3-methyl-1-phenyl-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40549589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 3-Methyl-1-Phenyl-1H-pyrazole-4-carboxylate

This guide provides a comprehensive overview of the synthesis, purification, and detailed characterization of ethyl 3-methyl-1-phenyl-1H-pyrazole-4-carboxylate. It is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who require a practical and scientifically grounded understanding of this important heterocyclic compound.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole nucleus is a privileged scaffold in modern medicinal chemistry, forming the core structure of numerous therapeutic agents.[1][2] Its unique chemical properties and metabolic stability have led to its incorporation into a wide array of drugs with diverse biological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[3][4] this compound is a key derivative within this class, often serving as a crucial building block for the synthesis of more complex, biologically active molecules.[5] A thorough understanding of its synthesis and characterization is therefore fundamental for researchers aiming to innovate in this chemical space.

Synthesis Methodology: A Reliable Path to the Target Compound

The synthesis of polysubstituted pyrazoles is most effectively achieved through the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent.[6][7] This approach, famously known as the Knorr pyrazole synthesis, offers a robust and versatile route to the pyrazole core.[6][8] For the synthesis of this compound, a highly efficient one-pot, three-component reaction is the method of choice, demonstrating high atom economy and operational simplicity.

Causality of Experimental Design

The selected protocol involves the reaction between phenylhydrazine, ethyl acetoacetate, and an orthoformate ester.

-

Phenylhydrazine: This provides the N1-phenyl group and the two nitrogen atoms required for the pyrazole ring.

-

Ethyl Acetoacetate: This 1,3-dicarbonyl compound serves as the primary backbone, providing the methyl group at the C3 position and the ethyl carboxylate group at the C4 position.

-

Triethyl Orthoformate & Acetic Anhydride: This combination serves as a "formylating equivalent." It reacts with the enol form of ethyl acetoacetate to generate an in situ intermediate, ethyl 2-(ethoxymethylene)-3-oxobutanoate. This step is crucial as it introduces the carbon atom that will become C4 of the pyrazole ring, onto which the carboxylate is attached. The acetic anhydride acts as a water scavenger, driving the condensation reactions to completion.

Reaction Mechanism: The Knorr Pyrazole Synthesis

The reaction proceeds through a well-established mechanism involving initial condensation followed by intramolecular cyclization and dehydration.[6][8]

-

Formation of the Hydrazone: The more nucleophilic nitrogen of phenylhydrazine attacks one of the carbonyl groups of the activated ethyl acetoacetate intermediate.

-

Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety then performs a nucleophilic attack on the remaining carbonyl group, forming a five-membered heterocyclic ring.

-

Dehydration: The resulting intermediate readily eliminates a molecule of water to form the stable, aromatic pyrazole ring.

Caption: Mechanism of the Knorr Pyrazole Synthesis.

Detailed Experimental Protocol

This protocol is a synthesized representation of common procedures and should be adapted and optimized based on laboratory conditions.

-

Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add ethyl acetoacetate (0.1 mol) and triethyl orthoformate (0.12 mol).

-

Addition of Anhydride: Slowly add acetic anhydride (0.2 mol) to the mixture.

-

Initial Heating: Heat the reaction mixture to 100-105 °C and maintain for approximately 2 hours.[9]

-

Addition of Hydrazine: Cool the mixture to 50-60 °C. Add a solution of phenylhydrazine (0.1 mol) in glacial acetic acid (20 mL) dropwise over 30 minutes.

-

Reflux: After the addition is complete, heat the mixture to reflux (approx. 110-120 °C) for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water (200 mL) with vigorous stirring.

-

Isolation: The crude product will precipitate as a solid. Isolate the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

-

Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to yield the pure product as pale yellow or white crystals.[9]

Comprehensive Characterization

To confirm the identity, structure, and purity of the synthesized compound, a combination of spectroscopic and analytical techniques is essential.

Overall Characterization Workflow

Caption: Experimental workflow for product validation.

Spectroscopic and Analytical Data

The following table summarizes the expected characterization data for this compound.

| Technique | Expected Observations | Interpretation |

| Melting Point | 73-75 °C[1] | A sharp melting point range indicates high purity. |

| ¹H NMR | δ ≈ 8.0 ppm (s, 1H), δ ≈ 7.5 ppm (m, 5H), δ ≈ 4.2 ppm (q, 2H), δ ≈ 2.5 ppm (s, 3H), δ ≈ 1.3 ppm (t, 3H).[1] | s, 1H: Pyrazole ring proton (C5-H). m, 5H: Phenyl ring protons. q, 2H: Methylene protons (-O-CH₂-CH₃) of the ethyl ester. s, 3H: Methyl protons (-CH₃) on the pyrazole ring. t, 3H: Methyl protons (-O-CH₂-CH₃) of the ethyl ester. |

| FT-IR (cm⁻¹) | ≈ 3050 (aromatic C-H), ≈ 2980 (aliphatic C-H), ≈ 1700 (C=O ester stretch), ≈ 1595 (C=N stretch), ≈ 1280 & 1160 (C-O stretch).[1] | Confirms the presence of key functional groups: aromatic and aliphatic C-H bonds, the ester carbonyl group, and the pyrazole ring structure. |

| Mass Spec. (MS) | m/z = 230 [M]⁺ | Corresponds to the molecular weight of the compound (C₁₃H₁₄N₂O₂). |

| Elemental Analysis | Calculated for C₁₃H₁₄N₂O₂: C, 67.81%; H, 6.13%; N, 12.17%.[1] | Experimental values should closely match these calculated percentages to confirm the molecular formula. |

In-Depth Spectroscopic Rationale

-

¹H NMR Spectroscopy: The downfield singlet at ~8.0 ppm is highly characteristic of the proton at the C5 position of the pyrazole ring, deshielded by the aromatic system and the adjacent nitrogen atom.[1] The multiplet around 7.5 ppm integrates to five protons, confirming the presence of the monosubstituted phenyl ring. The classic triplet-quartet pattern for the ethyl ester group is a definitive indicator of this moiety.[1]

-

FT-IR Spectroscopy: The most prominent peak in the IR spectrum is the strong absorption around 1700 cm⁻¹, which is indicative of the C=O stretching vibration of the α,β-unsaturated ester.[1] The presence of both aromatic C-H stretching above 3000 cm⁻¹ and aliphatic C-H stretching below 3000 cm⁻¹ further supports the proposed structure.

-

Single Crystal X-ray Diffraction: For unambiguous structural confirmation, single crystal X-ray diffraction is the gold standard. Studies have shown that this compound crystallizes in a monoclinic system. Such analysis provides precise bond lengths, bond angles, and intermolecular interactions, offering the ultimate validation of the molecular structure.[1][10]

Safety, Handling, and Storage

Safety: Based on analogous structures, handle with standard laboratory precautions. Use personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The compound may cause skin and eye irritation.[11] Work in a well-ventilated fume hood.

Handling: Avoid inhalation of dust and contact with skin and eyes.

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This guide outlines a reliable and efficient method for the synthesis of this compound via a one-pot, multi-component reaction. The detailed characterization workflow provides a self-validating system to ensure the high purity and correct structural identity of the final product. Mastery of this synthesis and characterization is a critical skill for researchers engaged in the discovery and development of novel pyrazole-based pharmaceuticals.

References

-

Viveka, S., et al. (2016). Synthesis, Characterization, Single Crystal X-ray Diffraction and DFT Studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate. Molecular Crystals and Liquid Crystals, 632:1, 135-149. Available from: [Link]

-

AIP Publishing. (2014). Synthesis and crystal structure studies of ethyl 5-methyl-1, 3-diphenyl-1H-pyrazole-4-carboxylate. AIP Conference Proceedings. Available from: [Link]

- Google Patents. (2014). WO2014120397A1 - Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester.

-

PubChem. ethyl 3-methyl-1H-pyrazole-4-carboxylate. National Center for Biotechnology Information. Available from: [Link]

-

MDPI. (2024). Methyl 2-(Chloromethoxy-1-carbonyl)-7-oxabicyclo[2.2.1]heptane-3-carboxylate. Available from: [Link]

-

Jaćimović, Ž. K., et al. (2020). Crystal structure of ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate, C7H7F3N2O2. Zeitschrift für Kristallographie - New Crystal Structures. Available from: [Link]

-

Mohammed, S. J., et al. (2018). Synthesis and Characterization of Some New Pyrazole Compounds. International Journal of Recent Research and Review. Available from: [Link]

-

SID. (n.d.). One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. Available from: [Link]

-

J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. Available from: [Link]

-

PubMed Central. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. National Center for Biotechnology Information. Available from: [Link]

- Google Patents. (2014). CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate.

-

Molecules. (2017). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Available from: [Link]

-

ResearchGate. (n.d.). Synthesis of ethyl-4-formyl-1-substitute- phenyl-1H-pyrazole-3-carboxylate derivatives. Available from: [Link]

-

RSC Publishing. (n.d.). Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. Available from: [Link]

-

ResearchGate. (2024). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. Available from: [Link]

-

MDPI. (2020). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Available from: [Link]

-

SlideShare. (n.d.). Knorr Pyrazole Synthesis (M. Pharm). Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. jk-sci.com [jk-sci.com]

- 7. google.com [google.com]

- 8. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]

- 9. WO2014120397A1 - Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester - Google Patents [patents.google.com]

- 10. pubs.aip.org [pubs.aip.org]

- 11. ethyl 3-methyl-1H-pyrazole-4-carboxylate | C7H10N2O2 | CID 227598 - PubChem [pubchem.ncbi.nlm.nih.gov]

ethyl 3-methyl-1-phenyl-1H-pyrazole-4-carboxylate chemical properties

An In-Depth Technical Guide to the Chemical Properties of Ethyl 3-methyl-1-phenyl-1H-pyrazole-4-carboxylate

Executive Summary

This compound is a heterocyclic compound of significant interest in the fields of medicinal chemistry and materials science. As a derivative of the pyrazole scaffold, a core component in numerous pharmaceuticals, this molecule serves as a versatile building block for the synthesis of novel therapeutic agents.[1][2] Its unique arrangement of a phenyl group at the N1 position, a methyl group at C3, and an ethyl carboxylate at C4 provides a synthetically tractable platform for developing compounds with diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3][4] This guide offers a comprehensive analysis of its core chemical properties, established synthetic routes, spectroscopic signature, reactivity, and its strategic importance in drug development, providing researchers and scientists with a foundational understanding of its potential.

The Pyrazole Scaffold: A Privileged Structure in Medicinal Chemistry

The pyrazole ring system is a five-membered heterocycle containing two adjacent nitrogen atoms. This structure is considered a "privileged scaffold" in drug discovery due to its ability to participate in various non-covalent interactions with biological targets, such as hydrogen bonding, and its metabolic stability.[1] The presence of the pyrazole nucleus in a range of approved drugs, including the anti-inflammatory agent Celecoxib, the antipsychotic CDPPB, and the anti-obesity drug Rimonabant, underscores its pharmacological importance and validates its continued exploration by researchers.[1][2] The specific substitution pattern of this compound offers multiple points for chemical modification, making it an ideal starting point for generating libraries of compounds for biological screening.

Core Molecular Profile

A thorough understanding of the fundamental physicochemical properties of a compound is critical for its application in research and development.

Structure and Nomenclature

The unambiguous identification of the molecule is ensured by its structural representation and systematic nomenclature.

-

IUPAC Name: this compound

-

Molecular Formula: C₁₃H₁₄N₂O₂

-

CAS Number: 5336-39-0

dot graph { layout=neato; node [shape=plaintext]; edge [style=invis];

subgraph(cluster_structure) { label="Molecular Structure"; bgcolor="#F1F3F4";

} } Caption: 2D structure of this compound.

Physicochemical Properties

The predicted physicochemical properties provide insight into the molecule's behavior in various chemical and biological environments.

| Property | Value | Source |

| Molecular Weight | 230.26 g/mol | Calculated |

| XLogP3 | 2.8 | [5] |

| Hydrogen Bond Donor Count | 0 | Calculated |

| Hydrogen Bond Acceptor Count | 3 | [5] |

| Rotatable Bond Count | 3 | Calculated |

| Appearance | White to light yellow crystalline solid | Typical for class |

Synthesis and Mechanistic Insights

The construction of the substituted pyrazole ring is most commonly achieved through a cyclocondensation reaction, a cornerstone of heterocyclic chemistry.

Primary Synthetic Pathway: Knorr Pyrazole Synthesis

The synthesis of 1,3,4-substituted pyrazoles is efficiently accomplished via the Knorr pyrazole synthesis. This method involves the condensation of a β-ketoester with a hydrazine derivative. For the target molecule, the key reactants are phenylhydrazine and ethyl 2-formyl-3-oxobutanoate (or a synthetic equivalent).

The causality behind this choice is twofold:

-

Regioselectivity: The reaction of phenylhydrazine with an asymmetrical dicarbonyl compound like ethyl 2-formyl-3-oxobutanoate is governed by the relative reactivity of the carbonyl groups. The more electrophilic aldehyde carbonyl reacts preferentially with the terminal nitrogen of phenylhydrazine to form a hydrazone intermediate.

-

Cyclization: Subsequent intramolecular cyclization occurs when the second nitrogen atom of the hydrazine moiety attacks the ketone carbonyl, followed by dehydration to yield the stable aromatic pyrazole ring.

// Reactants Reactant1 [label="Phenylhydrazine"]; Reactant2 [label="Ethyl 2-formyl-3-oxobutanoate"];

// Intermediate Intermediate [label="Hydrazone Intermediate", fillcolor="#FBBC05"];

// Product Product [label="Ethyl 3-methyl-1-phenyl-\n1H-pyrazole-4-carboxylate", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Invisible node for layout {rank=same; Reactant1; Reactant2;}

// Edges {Reactant1, Reactant2} -> Intermediate [label=" Condensation\n(-H₂O) "]; Intermediate -> Product [label=" Intramolecular\nCyclization\n& Dehydration "]; } Caption: Synthetic workflow for this compound.

Experimental Protocol: Representative Synthesis

This protocol is a representative method adapted from general procedures for pyrazole synthesis.[6][7] It is designed as a self-validating system where reaction progress can be monitored via Thin Layer Chromatography (TLC).

-

Reaction Setup: To a solution of ethyl 2-formyl-3-oxobutanoate (1.0 eq) in absolute ethanol, add phenylhydrazine (1.05 eq) dropwise at room temperature. Rationale: Ethanol is a common, effective solvent for both reactants. A slight excess of hydrazine ensures complete consumption of the dicarbonyl compound.

-

Condensation: Add a catalytic amount of glacial acetic acid (2-3 drops) to the mixture. Stir at room temperature for 1-2 hours. Monitor the formation of the hydrazone intermediate by TLC. Rationale: Acid catalysis accelerates the initial condensation step by protonating the carbonyl oxygen, making it more electrophilic.

-

Cyclization: Heat the reaction mixture to reflux (approx. 78 °C) for 4-6 hours. Monitor the disappearance of the intermediate and the appearance of the product spot by TLC. Rationale: Thermal energy is required to overcome the activation barrier for the intramolecular cyclization and subsequent dehydration to form the aromatic ring.

-

Workup and Isolation: Cool the reaction mixture to room temperature and reduce the solvent volume under vacuum. Pour the residue into cold water, leading to the precipitation of the crude product.

-

Purification: Collect the solid by vacuum filtration, wash with cold water, and dry. Recrystallize from an appropriate solvent system (e.g., ethanol/water) to obtain the pure this compound. Rationale: Recrystallization is a robust method for purifying solid organic compounds, removing unreacted starting materials and soluble impurities.

Spectroscopic and Structural Characterization

Unambiguous structural confirmation is paramount and is achieved through a combination of modern spectroscopic techniques. The following data are predicted based on the known effects of the substituents and data from closely related isomers.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon-hydrogen framework of the molecule.

| ¹H NMR (Predicted) | δ (ppm) | Multiplicity | Integration | Assignment |

| Ethyl-CH₃ | ~1.35 | triplet | 3H | -O-CH₂-CH₃ |

| Methyl-C3 | ~2.50 | singlet | 3H | Pyrazole-CH₃ |

| Ethyl-CH₂ | ~4.30 | quartet | 2H | -O-CH₂ -CH₃ |

| Phenyl-H | ~7.3-7.6 | multiplet | 5H | Phenyl protons |

| Pyrazole-H5 | ~8.10 | singlet | 1H | Pyrazole C5-H |

| ¹³C NMR (Predicted) | δ (ppm) | Assignment |

| Ethyl-CH₃ | ~14.5 | -O-CH₂-C H₃ |

| Methyl-C3 | ~15.0 | Pyrazole-C H₃ |

| Ethyl-CH₂ | ~60.5 | -O-C H₂-CH₃ |

| Pyrazole-C4 | ~110.0 | C -COOEt |

| Phenyl-C (ortho, meta, para) | ~120-130 | Aromatic C -H |

| Phenyl-C (ipso) | ~139.0 | C -N |

| Pyrazole-C5 | ~141.0 | C 5-H |

| Pyrazole-C3 | ~150.0 | C 3-CH₃ |

| Ester Carbonyl | ~164.0 | C =O |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups.

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2980 | Medium | Aliphatic C-H stretch |

| ~1710 | Strong | C=O stretch (Ester) |

| ~1595, 1500 | Medium-Strong | C=C and C=N ring stretches |

| ~1250 | Strong | C-O stretch (Ester) |

Mass Spectrometry (MS)

MS provides information on the molecular weight and fragmentation pattern.

-

Expected [M]⁺: m/z = 230.11

-

Key Fragmentation: Loss of the ethoxy group (-OC₂H₅, 45 Da) or the entire ethyl carboxylate group (-COOC₂H₅, 73 Da) are anticipated fragmentation pathways.

Chemical Reactivity and Derivatization Potential

The utility of this compound as a scaffold is defined by its chemical reactivity, which allows for the synthesis of a wide array of derivatives.

-

Ester Hydrolysis: The ethyl ester can be readily hydrolyzed under basic (e.g., NaOH, H₂O/EtOH) or acidic conditions to yield the corresponding 3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid . This acid is a key intermediate for forming amides and other derivatives.

-

Amide Formation: The carboxylic acid can be coupled with various amines using standard peptide coupling reagents (e.g., EDC, HOBt) to produce a diverse library of pyrazole-4-carboxamides.[9] Alternatively, direct aminolysis of the ester can be achieved with some amines at elevated temperatures.

-

Reduction: The ester can be reduced to the corresponding primary alcohol, (3-methyl-1-phenyl-1H-pyrazol-4-yl)methanol , using powerful reducing agents like lithium aluminum hydride (LiAlH₄).

-

Electrophilic Aromatic Substitution: While the pyrazole ring is generally electron-rich, the 4-position is occupied. Electrophilic substitution on the N-phenyl ring (e.g., nitration, halogenation) is possible, typically directing to the para position, though this may require forcing conditions.

// Central Molecule Core [label="Ethyl 3-methyl-1-phenyl-\n1H-pyrazole-4-carboxylate", shape=ellipse, fillcolor="#FBBC05"];

// Derivatives Acid [label="Pyrazole-4-Carboxylic Acid", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Amide [label="Pyrazole-4-Carboxamide\n(R-NH₂)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Alcohol [label="Pyrazole-4-Methanol", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges with reaction conditions Core -> Acid [label=" NaOH, H₂O/EtOH\n(Hydrolysis) "]; Acid -> Amide [label=" R-NH₂, Coupling Agent\n(Amidation) "]; Core -> Alcohol [label=" LiAlH₄\n(Reduction) "]; } Caption: Key derivatization pathways from the core pyrazole ester scaffold.

Relevance in Drug Discovery and Medicinal Chemistry

This compound is not just a chemical entity but a strategic tool for drug discovery. Its value lies in its role as a versatile intermediate for creating focused compound libraries.[10]

-

Structure-Activity Relationship (SAR) Exploration: The three primary substituents offer distinct vectors for modification to probe the SAR of a target protein.

-

The 4-carboxylate position is ideal for introducing diverse amide functionalities (via the acid) to explore hydrogen bonding interactions within a binding pocket.

-

The N1-phenyl ring can be substituted to modulate lipophilicity (logP) and introduce further interactions, influencing pharmacokinetic properties.

-

The C3-methyl group , while less reactive, is a key structural feature that can be altered in the initial synthesis to probe steric constraints in a receptor.

-

-

Bioisosteric Replacement: The pyrazole core itself can act as a bioisostere for other aromatic or heterocyclic systems, offering an alternative chemical space for lead optimization. The ester functionality can be replaced with other groups like tetrazoles or sulfonamides to improve metabolic stability or aqueous solubility.

The synthesis of novel pyrazole derivatives for applications as antimicrobial, anticancer, and anti-inflammatory agents is a prominent area of research, highlighting the enduring potential of this chemical class.[3][11]

Conclusion

This compound is a well-defined heterocyclic compound with a robust synthetic methodology and predictable chemical behavior. Its true value for researchers and drug development professionals lies in its capacity as a highly adaptable chemical scaffold. The ability to systematically and efficiently modify its structure at multiple positions allows for the rational design and synthesis of new chemical entities with tailored physicochemical and pharmacological properties, making it a cornerstone intermediate in the quest for novel therapeutics.

References

- Vertex AI Search. (2025).

- Vertex AI Search. (2025). Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review.

-

MDPI. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

- OUCI. (n.d.).

-

National Center for Biotechnology Information. (n.d.). ethyl 3-methyl-1H-pyrazole-4-carboxylate. PubChem. Retrieved from [Link]

- Vertex AI Search. (n.d.).

-

LookChem. (n.d.). 3-Phenyl-4-methyl-1H-pyrazole-5-carboxylic acid ethyl ester. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of ethyl-4-formyl-1-substitute- phenyl-1H-pyrazole-3-carboxylate derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Coupling of ethyl 1H-pyrazole-4-carboxylate 1 with 3-functionalized N-Boc-azetidines 2a–c. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis, spectroscopic (FT‑IR and NMR), DFT and molecular docking studies of ethyl 1‑(3‑nitrophenyl)‑5‑phenyl‑3‑((4‑(trifluoromethyl)phenyl) carbamoyl)‑1H‑pyrazole‑4‑carboxylate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). ethyl 1H-pyrazole-4-carboxylate. PubChem. Retrieved from [Link]

- NINGBO INNO PHARMCHEM CO.,LTD. (2025).

-

ResearchGate. (2016). Synthesis, Characterization, Single Crystal X-ray Diffraction and DFT Studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate. Retrieved from [Link]

- Google Patents. (n.d.). CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate.

- Springer. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities.

- Springer. (2021).

- JOCPR. (n.d.).

-

Chemsrc. (n.d.). CAS#:1629095-95-9 | ethyl 3-iodo-5-methyl-1H-pyrazole-4-carboxylate. Retrieved from [Link]

- MDPI. (n.d.). Methyl 2-(Chloromethoxy-1-carbonyl)-7-oxabicyclo[2.2.

- Google Patents. (2014). WO2014120397A1 - Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester.

- Vertex AI Search. (n.d.).

-

CAS Common Chemistry. (n.d.). (+)-Ribonolactone. Retrieved from [Link]

-

Chemsrc. (n.d.). 3,4-dichloro-4-phenyl-butan-2-one | CAS#:40805-62-7. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [ouci.dntb.gov.ua]

- 3. researchgate.net [researchgate.net]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. 3-Phenyl-4-methyl-1H-pyrazole-5-carboxylic acid ethyl ester|lookchem [lookchem.com]

- 6. ias.ac.in [ias.ac.in]

- 7. Synthesis of Pyrazolone Derivatives and their Biological Activities – Oriental Journal of Chemistry [orientjchem.org]

- 8. researchgate.net [researchgate.net]

- 9. jocpr.com [jocpr.com]

- 10. nbinno.com [nbinno.com]

- 11. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Crystal Structure Analysis of Phenylpyrazole Carboxylates for Drug Discovery

This guide provides a comprehensive, in-depth exploration of the single-crystal X-ray diffraction (SC-XRD) analysis of ethyl 3-methyl-1-phenyl-1H-pyrazole-4-carboxylate. As a molecule of significant interest within the broader class of pyrazole derivatives, which are cornerstones in modern medicinal chemistry, understanding its precise three-dimensional structure is paramount for rational drug design.[1][2][3] Pyrazoles are privileged scaffolds known for a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[4][5] The precise arrangement of atoms, conformational preferences, and intermolecular interactions, all revealed by SC-XRD, directly influence a compound's pharmacokinetic and pharmacodynamic profiles.

This document is structured to guide researchers and drug development professionals through the entire workflow, from obtaining suitable crystalline material to the final validation and interpretation of the crystal structure. The narrative emphasizes the causality behind experimental choices, grounding each step in the principles of scientific integrity and expertise. For illustrative purposes, we will draw upon the detailed crystallographic data of a closely related isomer, ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate, to provide concrete, real-world data and analysis.[6]

Part 1: The Crucial First Step: Synthesis and High-Quality Crystal Growth

The foundation of any successful crystal structure determination is a high-quality single crystal.[7] Without this, even the most advanced diffractometer and software will fail to yield a high-resolution structure. This phase requires careful chemical synthesis followed by a meticulous crystallization process.

Synthesis Protocol

The target compound, a substituted pyrazole, can be reliably synthesized via a one-pot, three-component condensation reaction. This method is efficient and often provides a straightforward route to the desired scaffold.[6]

Step-by-Step Synthesis:

-

Reactant Preparation: In a round-bottom flask, dissolve ethyl acetoacetate (1 equivalent) and phenylhydrazine (1 equivalent) in glacial acetic acid.

-

Initiation: Add triethyl orthoformate (1 equivalent) to the solution.

-

Reaction: Reflux the mixture for 6-8 hours, monitoring the reaction progress using thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Isolation: The precipitated solid is collected by vacuum filtration, washed thoroughly with water to remove acid traces, and dried.

-

Purification: The crude product is then purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product.

Rationale: The choice of a one-pot synthesis is driven by efficiency and yield. Glacial acetic acid serves as both a solvent and a catalyst for the cyclization reaction. The final recrystallization step is not merely for purification but is also the initial stage of screening for crystal growth conditions.

Crystallization: The Art and Science of Molecular Self-Assembly

Crystallization is the process of inducing a dissolved compound to form a highly ordered solid lattice.[8] The goal is to grow a single, defect-free crystal of appropriate size (typically 0.1-0.3 mm in all dimensions).[7]

Recommended Protocol: Slow Evaporation

-

Solvent Selection: Choose a solvent in which the compound has moderate solubility. For the target pyrazole, ethanol is an excellent starting point.[9] The ideal solvent allows the compound to be fully dissolved when hot but only sparingly soluble at room temperature.[8]

-

Solution Preparation: Prepare a saturated or near-saturated solution of the purified compound in the chosen solvent (e.g., ethanol) in a clean vial. Gentle warming may be necessary to achieve complete dissolution.

-

Filtration: Filter the warm solution through a syringe filter (0.22 µm) into a new, clean vial. This critical step removes any microscopic dust or particulate matter that could act as unwanted nucleation sites, leading to a shower of tiny, unusable crystals.

-

Crystal Growth: Cover the vial with a cap, but do not seal it tightly. Instead, pierce the cap with a needle or use parafilm with a few pinholes. This allows the solvent to evaporate slowly over several days to weeks at a constant temperature.

-

Harvesting: Once well-formed, prismatic crystals appear, they should be carefully harvested using a spatula or by decanting the mother liquor.

Causality: Slow solvent evaporation is the chosen method because it allows molecules to transition from the disordered solution state to the highly ordered crystalline state in a thermodynamically controlled manner.[8] This slow, deliberate process minimizes the formation of defects and promotes the growth of larger, higher-quality single crystals suitable for diffraction.

Part 2: From Crystal to Data: The Single-Crystal X-ray Diffraction Experiment

With a suitable crystal in hand, the next stage is to collect the diffraction data. This process involves mounting the crystal on a goniometer and exposing it to a focused beam of X-rays.

The workflow for data acquisition is a systematic process designed to measure the intensity and position of thousands of diffracted X-ray reflections.

Caption: The complete workflow from chemical synthesis to final validated crystal structure.

Step-by-Step Data Collection Protocol:

-

Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a cryoloop or glass fiber.[7]

-

Cryo-cooling (Trustworthiness Pillar): The mounted crystal is flash-cooled to a low temperature (typically 100 K) in a stream of cold nitrogen gas. This is a self-validating step; it minimizes atomic thermal motion, leading to sharper diffraction spots and a higher quality dataset. It also protects the often-sensitive organic molecules from radiation damage by the high-intensity X-ray beam.

-

Diffractometer & Centering: The crystal is placed on the goniometer head of the diffractometer (e.g., a Bruker D8 VENTURE or similar). An automated routine centers the crystal in the path of the X-ray beam.

-

Unit Cell Determination: A preliminary set of diffraction images is collected to determine the crystal's unit cell parameters and Bravais lattice. Modern software like Bruker's APEX suite automates this process.

-

Data Collection Strategy: Based on the determined crystal symmetry, the software calculates an optimal strategy to collect a complete and redundant dataset. This involves rotating the crystal through a series of angles while exposing it to the X-ray beam and recording the diffraction patterns on a detector.

-

Data Integration: After collection, the raw image files are processed. This step, known as integration, precisely measures the intensity of each diffraction spot and reduces the data to a list of reflections (h,k,l indices) and their corresponding intensities.

Part 3: Decoding the Blueprint: Structure Solution and Refinement

The collected data contains the amplitudes of the diffracted waves but not their phases. Determining these lost phases is known as the "phase problem." For small molecules like our target, this is typically solved using direct methods.

Methodology:

-

Space Group Determination: Based on the reflection conditions (systematic absences) in the integrated data, the space group is determined. This defines the symmetry of the crystal. For the related compound, ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate, the space group was determined to be P2₁/c, a common monoclinic space group.[6]

-

Structure Solution: Software such as SHELXS or Olex2 is used to solve the structure. Direct methods use statistical relationships between reflection intensities to derive initial phase estimates, which are then used to calculate an initial electron density map.

-

Model Building: Peaks in this initial map that correspond to the expected atomic scattering factors are assigned to atoms. This results in a preliminary molecular model.

-

Structure Refinement (Expertise Pillar): Refinement is the iterative process of adjusting the atomic parameters (coordinates, thermal displacement parameters) of the model to improve the agreement between the observed diffraction data (F_obs) and the data calculated from the model (F_calc). This is typically done using a full-matrix least-squares method, which minimizes the difference between |F_obs|² and |F_calc|². The quality of this agreement is monitored by the R-factor (R1). A final R1 value below 5% is indicative of a well-refined structure.

Part 4: Validation, Analysis, and Interpretation

A solved and refined structure is not complete until it has been rigorously validated. This ensures the model is chemically sensible and accurately reflects the experimental data.

Validation Protocol:

-

CIF Generation: The final structural model and experimental data are compiled into a Crystallographic Information File (CIF).

-

CheckCIF: The CIF is submitted to the International Union of Crystallography's (IUCr) CheckCIF service. This program runs hundreds of automated checks on the geometric and crystallographic parameters. It generates a report with ALERTS that highlight potential issues, such as unusual bond lengths, missed symmetry, or inconsistencies in the data. Addressing these ALERTS is a mandatory step before publication or database deposition.

-

Database Deposition (Authoritative Grounding): The final, validated CIF is deposited with a public repository, most commonly the Cambridge Crystallographic Data Centre (CCDC), which maintains the Cambridge Structural Database (CSD). This makes the data accessible to the global scientific community and ensures its long-term preservation.

Data Presentation: Crystallographic Analysis of an Exemplar Pyrazole

The following table summarizes the crystallographic data for the related compound, ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate, which serves as our authoritative example.[6]

| Parameter | Value |

| Chemical Formula | C₁₃H₁₄N₂O₂ |

| Formula Weight | 230.27 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.231(3) |

| b (Å) | 13.934(4) |

| c (Å) | 7.848(2) |

| β (°) | 97.816(14) |

| Volume (ų) | 1217.2(6) |

| Z | 4 |

| Temperature (K) | 296(2) |

| Wavelength (Å) | 0.71073 (Mo Kα) |

| Reflections Collected | 8945 |

| Independent Reflections | 2137 [R(int) = 0.045] |

| Final R1 [I > 2σ(I)] | 0.0531 |

| wR2 (all data) | 0.1524 |

| CCDC Deposition Number | CCDC 1420790 |

Structural Interpretation: From Coordinates to Chemical Insight

The final refined structure provides a wealth of information. The analysis of the exemplar pyrazole reveals several key features:

-

Molecular Conformation: The pyrazole ring is essentially planar. The attached phenyl ring is twisted with respect to the pyrazole plane, with a dihedral angle of approximately 45-50°. The ethyl ester group is also significantly twisted out of the plane. These conformational details are critical for understanding how the molecule might fit into a biological receptor.

-

Intermolecular Interactions: In the crystal lattice, molecules are linked by weak C-H···O hydrogen bonds. Understanding these non-covalent interactions is fundamental to crystal engineering and predicting the solid-state properties of drug substances.

Sources

- 1. 3-Methyl-5-(4-methylphenoxy)-1-phenyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.aip.org [pubs.aip.org]

- 4. biosynth.com [biosynth.com]

- 5. Ethyl 1-(4-methylphenyl)-5-phenyl-4-phenylsulfonyl-1H-pyrazole-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ethyl 3-methyl-1H-pyrazole-4-carboxylate | C7H10N2O2 | CID 227598 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Ethyl 3-difluoromethyl-1-methyl-4-pyrazole carboxylate | C8H10F2N2O2 | CID 11644126 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

A Spectroscopic Guide to Ethyl 5-Methyl-1-Phenyl-1H-Pyrazole-4-Carboxylate: Structure Elucidation and Data Interpretation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate, a heterocyclic compound of interest in medicinal and materials chemistry. As a senior application scientist, this document is structured to offer not just raw data, but a detailed interpretation grounded in the fundamental principles of spectroscopic techniques. We will explore the causality behind experimental observations, ensuring a thorough understanding of how spectral features correlate with the molecular structure.

Introduction

Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate belongs to the pyrazole class of heterocyclic compounds, which are known for a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The precise characterization of such molecules is paramount for understanding their structure-activity relationships and for quality control in synthetic processes. This guide will walk through the synthesis and the detailed analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

Molecular Structure

The structure of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate is foundational to interpreting its spectroscopic data. The numbering of the pyrazole ring is determined by the position of the substituents. According to IUPAC nomenclature, the phenyl group at the N1 position dictates the numbering, leading to the methyl group being at C5.

Caption: Molecular structure of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate.

Synthesis of Ethyl 5-Methyl-1-Phenyl-1H-Pyrazole-4-Carboxylate

A common and effective method for the synthesis of this pyrazole derivative is a one-pot, three-component condensation reaction. This approach is efficient and often leads to good yields of the desired product.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine equimolar amounts of ethyl acetoacetate, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and phenylhydrazine in a suitable solvent such as ethanol.

-

Reaction Conditions: The reaction mixture is typically heated to reflux and stirred for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure, and the resulting crude product is purified. Purification is often achieved by recrystallization from a suitable solvent, such as ethanol, to yield the pure ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate as a crystalline solid.[1][2]

Caption: Synthetic workflow for ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical Principles: ¹H NMR spectroscopy is a powerful analytical technique that provides information about the number, type, and connectivity of protons in a molecule. When placed in a strong magnetic field, protons can exist in different spin states. The absorption of radiofrequency energy causes transitions between these states, and the resonance frequency is highly sensitive to the local electronic environment of each proton. This sensitivity allows for the differentiation of chemically non-equivalent protons.

Experimental Protocol:

-

Sample Preparation: A small amount of the purified compound is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Tetramethylsilane (TMS) is typically added as an internal standard (δ = 0.00 ppm).

-

Data Acquisition: The sample is placed in the NMR spectrometer, and the ¹H NMR spectrum is acquired.

Data and Interpretation:

The ¹H NMR spectrum of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate exhibits distinct signals corresponding to the different sets of protons in the molecule. The following table summarizes the expected chemical shifts, multiplicities, and assignments, based on published data.[2]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~1.26 | Triplet | 3H | -O-CH₂-CH₃ |

| ~4.22 | Quartet | 2H | -O-CH₂ -CH₃ |

| ~2.49 | Singlet | 3H | Pyrazole-CH₃ |

| ~7.49-7.57 | Multiplet | 5H | Phenyl-H |

| ~7.99 | Singlet | 1H | Pyrazole-H |

In-depth Analysis:

-

Ethyl Group: The ethyl group of the ester functionality gives rise to a characteristic triplet and quartet. The upfield triplet at approximately 1.26 ppm corresponds to the terminal methyl protons, which are split by the two adjacent methylene protons. The quartet at around 4.22 ppm is due to the methylene protons, which are split by the three neighboring methyl protons. The downfield shift of the methylene protons is a result of the deshielding effect of the adjacent oxygen atom.

-

Pyrazole Methyl Group: The methyl group attached to the pyrazole ring appears as a sharp singlet at approximately 2.49 ppm. The singlet nature of this peak indicates that there are no adjacent protons to cause splitting.

-

Phenyl Group: The five protons of the phenyl ring resonate as a multiplet in the aromatic region, typically between 7.49 and 7.57 ppm. The overlapping signals are due to the similar chemical environments of the ortho, meta, and para protons.

-

Pyrazole Proton: The single proton on the pyrazole ring is observed as a singlet at a downfield chemical shift of around 7.99 ppm.[2] This significant downfield shift is attributed to the aromatic nature of the pyrazole ring and the deshielding effect of the neighboring nitrogen atoms and the carbonyl group of the ester.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical Principles: ¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Similar to ¹H NMR, it is based on the absorption of radiofrequency energy by the ¹³C nuclei in a magnetic field. Since the natural abundance of ¹³C is low (~1.1%), the spectra are typically acquired with proton decoupling to enhance the signal-to-noise ratio, resulting in a spectrum where each unique carbon atom appears as a single line.

Experimental Protocol:

-

Sample Preparation: A more concentrated solution of the compound in a deuterated solvent is prepared compared to ¹H NMR.

-

Data Acquisition: The ¹³C NMR spectrum is acquired using a broadband proton decoupler.

Predicted Data and Interpretation:

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~14.5 | -O-CH₂-CH₃ |

| ~60.0 | -O-CH₂ -CH₃ |

| ~13.0 | Pyrazole-CH₃ |

| ~108.0 | Pyrazole-C 4 |

| ~140.0 | Pyrazole-C 5 |

| ~148.0 | Pyrazole-C 3 |

| ~125.0 | Phenyl-C (ortho) |

| ~129.0 | Phenyl-C (meta) |

| ~128.0 | Phenyl-C (para) |

| ~138.0 | Phenyl-C (ipso) |

| ~164.0 | C =O (Ester) |

In-depth Analysis:

-

Aliphatic Carbons: The carbons of the ethyl group are expected to appear in the upfield region of the spectrum. The terminal methyl carbon is predicted around 14.5 ppm, while the methylene carbon, being attached to the electronegative oxygen, is shifted downfield to approximately 60.0 ppm. The pyrazole methyl carbon is predicted at a similar upfield position, around 13.0 ppm.

-

Aromatic and Heteroaromatic Carbons: The carbons of the pyrazole and phenyl rings will resonate in the aromatic region (typically 100-150 ppm). The specific chemical shifts are influenced by the electronic effects of the substituents. The ipso-carbon of the phenyl ring (the carbon directly attached to the pyrazole nitrogen) is expected to be the most downfield of the phenyl carbons due to the direct attachment to the heteroaromatic ring. The C3 and C5 carbons of the pyrazole ring are also significantly downfield due to the influence of the nitrogen atoms.

-

Carbonyl Carbon: The carbonyl carbon of the ester group is expected to be the most downfield signal in the spectrum, typically appearing around 164.0 ppm, which is characteristic for ester carbonyls.

Infrared (IR) Spectroscopy

Theoretical Principles: Infrared spectroscopy is used to identify the functional groups present in a molecule. Covalent bonds in a molecule are not rigid; they vibrate at specific frequencies. When a molecule is irradiated with infrared light, it will absorb energy at frequencies that correspond to its natural vibrational modes, provided that the vibration causes a change in the dipole moment of the molecule.

Experimental Protocol:

-

Sample Preparation: A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded as a mull in Nujol or by dissolving the sample in a suitable solvent.

-

Data Acquisition: The sample is placed in the IR spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

Data and Interpretation:

The IR spectrum of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate provides key information about its functional groups.[2]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3041 | Weak | Aromatic C-H stretching |

| ~2980 | Medium | Aliphatic C-H stretching |

| ~1702 | Strong | C=O stretching (Ester) |

| ~1595 | Medium | C=C stretching (Aromatic) |

| ~1500 | Medium | C=N stretching (Pyrazole) |

| ~1250 | Strong | C-O stretching (Ester) |

In-depth Analysis:

-

C-H Stretching: The weak absorptions above 3000 cm⁻¹ (around 3041 cm⁻¹) are characteristic of C-H stretching vibrations in the aromatic phenyl ring. The medium intensity bands just below 3000 cm⁻¹ (around 2980 cm⁻¹) are due to the C-H stretching of the aliphatic methyl and ethyl groups.

-

Carbonyl Stretching: A very strong and sharp absorption band is observed at approximately 1702 cm⁻¹.[2] This is a classic signature of the C=O stretching vibration of the ester functional group. Its high intensity is due to the large change in dipole moment during this vibration.

-

Aromatic and Heteroaromatic Ring Stretching: The absorptions in the 1600-1450 cm⁻¹ region are characteristic of C=C and C=N stretching vibrations within the phenyl and pyrazole rings.

-

C-O Stretching: The strong absorption band around 1250 cm⁻¹ is attributed to the C-O stretching vibration of the ester group.

Mass Spectrometry (MS)

Theoretical Principles: Mass spectrometry is a powerful technique for determining the molecular weight and molecular formula of a compound. In the mass spectrometer, molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The most common ionization technique for such compounds is electron ionization (EI), which often leads to fragmentation of the molecular ion. The fragmentation pattern can provide valuable structural information.

Experimental Protocol:

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: The sample is vaporized and then bombarded with high-energy electrons to generate a molecular ion (M⁺˙) and various fragment ions.

-

Mass Analysis and Detection: The ions are accelerated and separated by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) according to their m/z ratio. A detector then records the abundance of each ion.

Expected Data and Interpretation:

-

Molecular Ion (M⁺˙): The mass spectrum should show a molecular ion peak at m/z = 230.

-

Key Fragmentation Pathways:

-

Loss of the ethoxy group (-OC₂H₅): A common fragmentation for ethyl esters is the loss of the ethoxy radical, leading to a fragment ion at m/z = 185. This is often a prominent peak.

-

Loss of ethanol (-C₂H₅OH): McLafferty rearrangement, if sterically possible, could lead to the loss of a neutral ethanol molecule, resulting in a fragment at m/z = 184.

-

Cleavage of the ester group: Fragmentation can also occur with the loss of the entire ester group.

-

Fragmentation of the pyrazole ring: The pyrazole ring itself can undergo fragmentation, although this is often less favorable than the loss of substituents.

-

Caption: Predicted major fragmentation pathways in the mass spectrum.

Conclusion

References

- Viveka, S., et al. (2016). Synthesis, characterization, single crystal X-ray diffraction and DFT studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate. Molecular Crystals and Liquid Crystals, 629(1), 135-145.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

Qiu, X. (2015). Synthesis and Evaluation of New Antimicrobial Agents and Novel Organic Fluorophores. Maynooth University Electronic Thesis and Dissertation Archive. [Link]

Sources

The Pyrazole Scaffold: A Cornerstone of Modern Drug Discovery

An In-depth Technical Guide to the Biological Activities of Pyrazole Derivatives

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a privileged scaffold in medicinal chemistry. Its unique structural features and synthetic versatility have enabled the development of a vast array of derivatives with a broad spectrum of biological activities. This guide provides a comprehensive technical overview of the multifaceted pharmacological properties of pyrazole-containing compounds, intended for researchers, scientists, and drug development professionals. We will delve into the core mechanisms of action, explore key therapeutic applications, and provide detailed experimental protocols for the evaluation of their biological efficacy. The narrative is grounded in established scientific principles and supported by authoritative references to ensure a self-validating and trustworthy resource for advancing pyrazole-based drug discovery.

Introduction: The Enduring Legacy of the Pyrazole Ring

First described in the 19th century, the pyrazole ring has evolved from a chemical curiosity to a cornerstone of modern therapeutic development.[1][2] Its journey into the pharmaceutical realm began with the synthesis of Antipyrine in 1884, an early analgesic and antipyretic agent.[1][3] This seminal discovery paved the way for a cascade of research, leading to the identification of numerous pyrazole derivatives with diverse and potent biological activities.[2][4]

The remarkable versatility of the pyrazole scaffold lies in its ability to be readily functionalized at multiple positions, allowing for the fine-tuning of steric, electronic, and lipophilic properties. This adaptability enables the design of molecules that can interact with a wide range of biological targets with high affinity and selectivity. From the well-established anti-inflammatory properties of COX-2 inhibitors like Celecoxib to the complex neurological effects of cannabinoid receptor antagonists such as Rimonabant, pyrazole derivatives continue to address unmet medical needs across various disease areas.[5][6][7]

This guide will systematically explore the major biological activities of pyrazole derivatives, providing a deep dive into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used to characterize them.

Anti-inflammatory Activity: Targeting the Arachidonic Acid Cascade and Beyond

Inflammation is a complex biological response to harmful stimuli, but its dysregulation can lead to chronic diseases such as rheumatoid arthritis and inflammatory bowel disease.[1] Pyrazole derivatives have emerged as a significant class of anti-inflammatory agents, primarily through their ability to modulate the arachidonic acid pathway.

Mechanism of Action: Selective COX-2 Inhibition

The most prominent mechanism of anti-inflammatory action for many pyrazole derivatives is the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[5][6][8] Both COX-1 and COX-2 are involved in the conversion of arachidonic acid to prostaglandins, which are key mediators of pain and inflammation.[8][9] However, COX-1 is constitutively expressed and plays a role in protecting the gastric mucosa and maintaining platelet function.[6][10] In contrast, COX-2 is inducible and its expression is upregulated at sites of inflammation.[6][10]

The diaryl-substituted pyrazole structure, exemplified by Celecoxib , is crucial for its selectivity.[5] A key feature is the presence of a sulfonamide side chain that binds to a hydrophilic region near the active site of COX-2, an interaction not possible with the more constricted active site of COX-1.[6][8] This selective inhibition of COX-2 reduces the production of pro-inflammatory prostaglandins, thereby alleviating pain and inflammation with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs.[1][6][8][10]

Signaling Pathway: COX-2 Mediated Inflammation

Caption: Inhibition of the COX-2 pathway by Celecoxib.

Beyond COX-2: Other Anti-inflammatory Mechanisms

While COX-2 inhibition is a major contributor, some pyrazole derivatives exert their anti-inflammatory effects through other mechanisms, including:

-

Cytokine Modulation: Suppression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[1]

-

NF-κB Suppression: Inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammatory gene expression.[1]

-

Lipoxygenase (LOX) Inhibition: Some pyrazole-thiazole hybrids have shown dual inhibition of both COX-2 and 5-LOX, an enzyme involved in the synthesis of pro-inflammatory leukotrienes.[1]

Experimental Protocol: In Vitro COX-2 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test pyrazole derivative against human recombinant COX-2.

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of the test pyrazole derivative in DMSO.

-

Reconstitute human recombinant COX-2 enzyme in a suitable buffer (e.g., Tris-HCl).

-

Prepare a solution of arachidonic acid (substrate) and a colorimetric probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).

-

-

Assay Procedure:

-

In a 96-well plate, add the COX-2 enzyme, heme cofactor, and various concentrations of the test compound or vehicle control (DMSO).

-

Incubate for a pre-determined time at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding arachidonic acid.

-

The peroxidase activity of COX is measured by monitoring the oxidation of the colorimetric probe (e.g., TMPD) at a specific wavelength (e.g., 590 nm) over time using a plate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction for each inhibitor concentration.

-

Determine the percentage of inhibition relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

-

Self-Validation: The inclusion of a known selective COX-2 inhibitor (e.g., Celecoxib) as a positive control and a non-selective NSAID (e.g., ibuprofen) allows for the validation of the assay's sensitivity and selectivity.

Anticancer Activity: A Multi-pronged Attack on Tumorigenesis

The pyrazole scaffold is a prominent feature in a number of anticancer agents, demonstrating a remarkable ability to target various hallmarks of cancer.[4][11][12]

Mechanism of Action: Kinase Inhibition

A primary mechanism by which pyrazole derivatives exert their anticancer effects is through the inhibition of protein kinases, which are critical regulators of cell signaling pathways involved in cell proliferation, survival, and angiogenesis.[11][13][14]

-

Tyrosine Kinase Inhibitors (TKIs): Many pyrazole-based compounds have been developed as inhibitors of tyrosine kinases such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR-2).[15] Dual inhibition of these receptors can synergistically suppress tumor growth and angiogenesis.[15] For instance, certain fused pyrazole derivatives have shown potent dual EGFR and VEGFR-2 inhibitory activity.[15]

-

Serine/Threonine Kinase Inhibitors: Pyrazole derivatives also target serine/threonine kinases. For example, some compounds have been designed as inhibitors of Akt1 kinase, a key node in the PI3K/Akt signaling pathway that promotes cell survival and proliferation.[11] Others have been developed as inhibitors of Cyclin-Dependent Kinases (CDKs), which are essential for cell cycle progression.[16]

Signaling Pathway: EGFR/VEGFR-2 Dual Inhibition

Caption: Dual inhibition of EGFR and VEGFR-2 pathways by a pyrazole derivative.

Other Anticancer Mechanisms

Beyond kinase inhibition, pyrazole derivatives have demonstrated other anticancer activities:

-

Tubulin Polymerization Inhibition: Some pyrazole derivatives can interfere with microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.

-

Induction of Apoptosis: Pyrazole compounds can trigger programmed cell death through various mechanisms, including the activation of caspases and modulation of pro- and anti-apoptotic proteins.[9]

-

DNA Interaction: Certain pyrazole derivatives have been shown to interact with DNA, potentially leading to cell death.[17]

Experimental Protocol: In Vitro Antiproliferative Assay (MTT Assay)

Objective: To assess the cytotoxic effect of a pyrazole derivative on a cancer cell line.

Methodology:

-

Cell Culture:

-

Culture a suitable cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media and conditions.

-

-

Treatment:

-

Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test pyrazole derivative for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

-

MTT Assay:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or acidified isopropanol).

-

-

Data Analysis:

-

Measure the absorbance of the formazan solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.

-

Self-Validation: The use of a standard anticancer drug as a positive control helps to validate the responsiveness of the cell line and the assay system.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Pyrazole derivatives have demonstrated significant potential as antibacterial and antifungal agents.[18][19][20]

Mechanism of Action

The antimicrobial mechanisms of pyrazole derivatives are diverse and can include:

-

Inhibition of DNA Gyrase: Some pyrazole compounds have been shown to inhibit bacterial DNA gyrase, an essential enzyme for DNA replication, leading to bacterial cell death.[19]

-

Disruption of Cell Wall Synthesis: Certain derivatives may interfere with the synthesis of the bacterial cell wall.

-

Inhibition of Fungal Ergosterol Biosynthesis: In fungi, some pyrazoles may inhibit enzymes involved in the biosynthesis of ergosterol, a crucial component of the fungal cell membrane.

Structure-Activity Relationship (SAR)

The antimicrobial activity of pyrazole derivatives is highly dependent on the nature and position of substituents on the pyrazole ring. For example, the introduction of nitrofuran moieties or the formation of pyrazoline-clubbed pyrazole derivatives has been shown to enhance antibacterial and antifungal activity.[3][19]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the lowest concentration of a pyrazole derivative that inhibits the visible growth of a microorganism.

Methodology (Broth Microdilution Method):

-

Preparation:

-

Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

-

Prepare serial two-fold dilutions of the test pyrazole derivative in a suitable broth medium in a 96-well microtiter plate.

-

-

Inoculation and Incubation:

-

Inoculate each well with the standardized microbial suspension.

-

Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

-

Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for fungi).

-

-

Data Analysis:

-

Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

-

The results can be confirmed by measuring the optical density at 600 nm.

-

Self-Validation: The inclusion of a standard antibiotic (e.g., Ciprofloxacin for bacteria) or antifungal (e.g., Fluconazole for fungi) as a reference allows for the comparison and validation of the activity of the test compound.

Table 1: Antimicrobial Activity of Selected Pyrazole Derivatives

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Compound 3 | Escherichia coli | 0.25 | [21] |

| Compound 4 | Streptococcus epidermidis | 0.25 | [21] |

| Compound 2 | Aspergillus niger | 1 | [21] |

| Aminoguanidine-derived 1,3-diphenyl pyrazoles | Escherichia coli 1924 | 1 | [19] |

Neurological and Metabolic Activities: Modulating Central and Peripheral Targets

Pyrazole derivatives have also made a significant impact in the fields of neurology and metabolic diseases, primarily through their interaction with G-protein coupled receptors (GPCRs).

Cannabinoid Receptor Antagonism

The diarylpyrazole Rimonabant is a well-known example of a pyrazole derivative that acts as a selective antagonist or inverse agonist of the cannabinoid CB1 receptor.[7][22][23] CB1 receptors are primarily located in the brain and are involved in regulating appetite, energy balance, and mood.[7][24] By blocking the CB1 receptor, Rimonabant was developed to reduce appetite and food intake, leading to weight loss.[7][22] It also demonstrated beneficial effects on lipid metabolism and insulin sensitivity.[22][24] However, due to psychiatric side effects, it was withdrawn from the market.[7]

Structure-Activity Relationship of CB1 Antagonists:

-

A para-substituted phenyl ring at the 5-position is crucial for potent activity.[25]

-

A carboxamido group at the 3-position is required.[25]

-

A 2,4-dichlorophenyl substituent at the 1-position of the pyrazole ring enhances antagonistic activity.[25]

Anticonvulsant Activity

Several pyrazole derivatives have been investigated for their anticonvulsant properties, showing promise in animal models of epilepsy.[26][27][28][29] The exact mechanisms are not fully elucidated but may involve modulation of ion channels or neurotransmitter systems. Some synthesized pyrazoles have shown remarkable protection against seizures induced by pentylenetetrazole (PTZ) and maximal electroshock (MES).[27][28]

Experimental Protocol: Maximal Electroshock (MES) Induced Seizure Test in Mice

Objective: To evaluate the anticonvulsant activity of a pyrazole derivative.

Methodology:

-

Animal Preparation:

-

Use adult male Swiss albino mice.

-

Administer the test pyrazole derivative or vehicle control intraperitoneally (i.p.). A standard anticonvulsant drug like phenytoin is used as a positive control.

-

-

MES Induction:

-

After a specified pre-treatment time (e.g., 30 minutes), apply an electrical stimulus (e.g., 50 mA for 0.2 seconds) through corneal electrodes.

-

-

Observation:

-

Observe the mice for the presence or absence of the tonic hind limb extension phase of the seizure.

-

-

Data Analysis:

-

The percentage of animals protected from the tonic hind limb extension is calculated for each group.

-

The ED50 (the dose that protects 50% of the animals) can be determined using probit analysis.

-

Self-Validation: The use of a standard antiepileptic drug provides a benchmark for the potency of the test compound.

Synthesis of Pyrazole Derivatives: A Chemical Perspective

The biological activities of pyrazole derivatives are intrinsically linked to their chemical structures. The synthesis of these compounds is a well-established field in organic chemistry, with several versatile methods available.[2][30]

Classical Synthesis: Knorr Pyrazole Synthesis

The most common method for synthesizing the pyrazole ring is the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[30] This reaction allows for the introduction of a wide variety of substituents at different positions of the pyrazole ring.

Experimental Workflow: Knorr Pyrazole Synthesis

Caption: General workflow for the Knorr pyrazole synthesis.

Other Synthetic Routes

Other important synthetic strategies include:

-

Cycloaddition Reactions: 1,3-dipolar cycloaddition of diazo compounds with alkynes.[2]

-

Reaction of α,β-Unsaturated Carbonyl Compounds with Hydrazines: This method is also widely used to generate pyrazoline intermediates, which can then be oxidized to pyrazoles.[2]

-

Multicomponent Reactions: One-pot reactions involving three or more starting materials to construct the pyrazole ring in a single step.[2]

Conclusion and Future Directions

The pyrazole scaffold has unequivocally demonstrated its value in medicinal chemistry, yielding a plethora of biologically active compounds with diverse therapeutic applications.[4][31] The journey from simple analgesics to highly selective kinase inhibitors and receptor modulators highlights the remarkable versatility of this heterocyclic core.

Future research in this area will likely focus on:

-

Development of Multi-target Ligands: Designing pyrazole derivatives that can simultaneously modulate multiple targets to achieve synergistic therapeutic effects and overcome drug resistance.

-

Exploration of Novel Biological Targets: Screening pyrazole libraries against new and emerging biological targets to identify novel therapeutic opportunities.

-

Advancements in Synthetic Methodologies: Developing more efficient, sustainable, and stereoselective methods for the synthesis of complex pyrazole derivatives.

The continued exploration of the chemical space around the pyrazole nucleus, coupled with a deeper understanding of its interactions with biological systems, will undoubtedly lead to the discovery of the next generation of innovative medicines.

References

-

Celecoxib - StatPearls - NCBI Bookshelf. [Link]

-

Celebrex (Celecoxib) Pharmacology - News-Medical.Net. [Link]

-

From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. [Link]

-

Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. [Link]

-

Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. [Link]

-

Celecoxib - Wikipedia. [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. [Link]

-

Current status of pyrazole and its biological activities - PMC - PubMed Central. [Link]

-

Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC - NIH. [Link]

-

“Review on Biological Activities of Pyrazole Derivatives” | Journal of Chemical Health Risks. [Link]

-

Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. [Link]

-

Pyrazole as an anti-inflammatory scaffold | International journal of health sciences. [Link]

-

Celecoxib Pathway, Pharmacodynamics - ClinPGx. [Link]

-

Full article: Synthesis and Activity Evaluation of Some Pyrazole–Pyrazoline Derivatives as Dual Anti-Inflammatory and Antimicrobial Agents - Taylor & Francis. [Link]

-

What is the mechanism of Rimonabant? - Patsnap Synapse. [Link]

-

Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents - MDPI. [Link]

-

A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - MDPI. [Link]

-

(PDF) Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. [Link]

-

Antibacterial pyrazoles: tackling resistant bacteria - PMC - NIH. [Link]

-

What is Rimonabant used for? - Patsnap Synapse. [Link]

-

Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. [Link]

-

What is the mechanism of Celecoxib? - Patsnap Synapse. [Link]

-

Pyrazole as an anti-inflammatory scaffold: A comprehensive review - ResearchGate. [Link]

-

Rimonabant: endocannabinoid inhibition for the metabolic syndrome - PubMed. [Link]

-

Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists - ACS Publications. [Link]

-

The state of the art of pyrazole derivatives as monoamine oxidase inhibitors and antidepressant/anticonvulsant agents - PubMed. [Link]

-

Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives. [Link]

-

Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. [Link]

-

Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed. [Link]

-

Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - MDPI. [Link]

-

Cannabinoid-1 receptor inverse agonists: current understanding of mechanism of action and unanswered questions - PubMed. [Link]

-

The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - MDPI. [Link]

-

A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed. [Link]

-